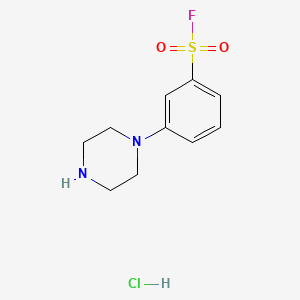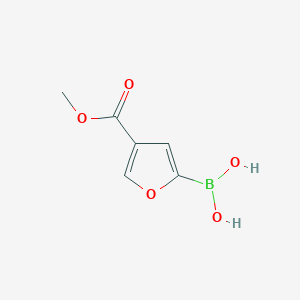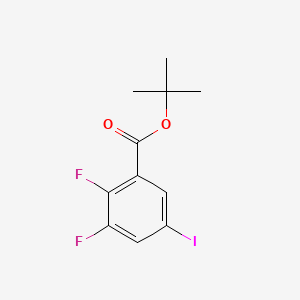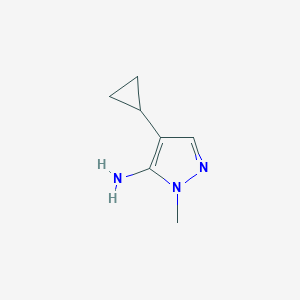![molecular formula C8H8BF3O2 B13459567 [4-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B13459567.png)
[4-(2,2,2-Trifluoroethyl)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2,2,2-Trifluoroethyl)phenyl]boronic acid: is an organoboron compound with the molecular formula C8H8BF3O2 and a molecular weight of 203.95 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,2,2-Trifluoroethyl)phenyl]boronic acid typically involves the reaction of 4-bromo-2,2,2-trifluoroethylbenzene with a boronic acid derivative under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-(2,2,2-Trifluoroethyl)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: This compound can be reduced to form the corresponding boronic ester or alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions typically involve the use of nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Phenols or quinones.
Reduction: Boronic esters or alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, [4-(2,2,2-Trifluoroethyl)phenyl]boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: Its ability to form stable carbon-boron bonds makes it useful in the design of enzyme inhibitors and other bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties make it suitable for use in various manufacturing processes .
Wirkmechanismus
The mechanism of action of [4-(2,2,2-Trifluoroethyl)phenyl]boronic acid primarily involves its ability to form stable carbon-boron bonds. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the compound acts as a boron source that facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved include the palladium-catalyzed transmetalation process, which is a key step in the coupling reaction .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Comparison: Compared to these similar compounds, [4-(2,2,2-Trifluoroethyl)phenyl]boronic acid is unique due to the presence of the trifluoroethyl group. This group imparts distinct electronic and steric properties, making the compound more reactive in certain chemical reactions. Additionally, the trifluoroethyl group can enhance the compound’s stability and solubility in organic solvents, making it more versatile for various applications .
Eigenschaften
Molekularformel |
C8H8BF3O2 |
|---|---|
Molekulargewicht |
203.96 g/mol |
IUPAC-Name |
[4-(2,2,2-trifluoroethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H8BF3O2/c10-8(11,12)5-6-1-3-7(4-2-6)9(13)14/h1-4,13-14H,5H2 |
InChI-Schlüssel |
IJZNSWFRKKSGDM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)CC(F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13459501.png)
![Tert-butyl 6-ethenyl-6-(prop-2-en-1-yloxy)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13459506.png)
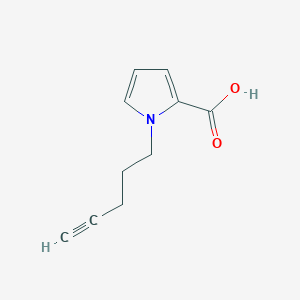
![Tert-butyl 3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13459526.png)
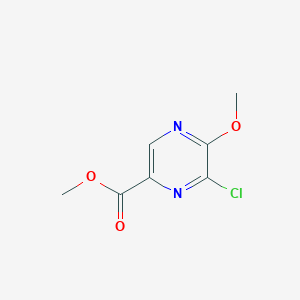
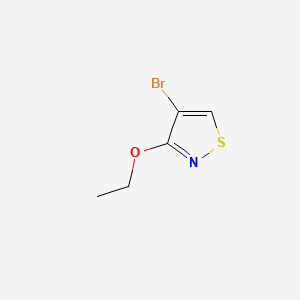
![tert-Butyl 5-formyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13459544.png)

![6-Bromo-2,3-dihydrospiro[indene-1,4'-oxan]-3-one](/img/structure/B13459553.png)
